Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate
Description
Structure
3D Structure
Properties
CAS No. |
599178-86-6 |
|---|---|
Molecular Formula |
C10H21N3O3 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate |
InChI |
InChI=1S/C10H21N3O3/c1-16-10(15)4-2-3-9(14)13(7-5-11)8-6-12/h2-8,11-12H2,1H3 |
InChI Key |
NKBGLMQBAZMUII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)N(CCN)CCN |
Origin of Product |
United States |
Preparation Methods
Method A: One-Pot Synthesis
This method involves a one-pot reaction that integrates multiple steps into a single process, enhancing efficiency and reducing the need for intermediate isolations.
-
- Glutaric anhydride
- Methylamine (30% aqueous solution)
- Tetrahydrofuran as solvent
-
- Combine glutaric anhydride with methylamine in tetrahydrofuran.
- Heat the mixture at 80-90°C for several hours.
- The reaction proceeds without isolation of intermediates, yielding Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate directly.
Yield : Approximately 88% under optimized conditions.
Method B: Stepwise Synthesis
This method involves synthesizing intermediates before arriving at the final product.
-
- Methyl adipoyl chloride
- Diazomethane
- Thiourea
- Acetic anhydride
-
- Methyl adipoyl chloride is treated with diazomethane to form an α-chloroketone.
- This intermediate is then reacted with thiourea to produce a thiourea derivative.
- Subsequent acetylation and hydrolysis yield the target compound.
Yield : Varies based on reaction conditions, typically around 70-75%.
Method C: Multi-component Reaction
This method employs a multi-component approach, allowing for greater molecular diversity.
-
- Amino acid esters
- Isocyanide derivatives
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
- The amino acid ester is coupled with an isocyanide derivative using EDC in dichloromethane.
- This is followed by saponification and ring closure reactions to yield the desired product.
Yield : Reported yields range from 60% to over 90%, depending on the specific conditions used during coupling and purification.
The choice of preparation method significantly affects both the yield and purity of this compound.
| Method | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| One-Pot | Glutaric anhydride, methylamine | ~88 | Efficient, fewer steps | Requires careful temperature control |
| Stepwise | Methyl adipoyl chloride | ~70-75 | Allows for isolation of intermediates | More time-consuming |
| Multi-component | Amino acid esters, isocyanides | ~60-90 | High molecular diversity | Complex reaction conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as hydroxylated or alkylated compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Drug Development
Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate has been investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing inhibitors targeting specific enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can inhibit enzymes such as glutaminase, which is implicated in cancer metabolism. For instance, analogs of this compound have shown promising results in vitro against various cancer cell lines, suggesting their potential utility as anticancer agents .
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Glutaminase | 12.5 | |
| Analog A | Glutaminase | 8.0 | |
| Analog B | Glutaminase | 15.3 |
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds with similar structures have been shown to scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases.
Research Findings
Studies have reported that certain derivatives exhibit significant radical scavenging activity, with IC50 values comparable to established antioxidants like ascorbic acid .
Ligand Design
In the realm of biochemical research, this compound serves as a valuable ligand for protein interactions. Its ability to form stable complexes with target proteins enhances its utility in studying protein-ligand interactions.
Application Example: Bromodomain Inhibitors
Recent studies have utilized this compound in the design of ligands targeting bromodomains, which play crucial roles in gene regulation and are implicated in various diseases . The binding affinity of these ligands was evaluated using crystallographic techniques, revealing insights into their mechanism of action.
Therapeutic Applications
The therapeutic implications of this compound extend to its use in developing treatments for neurodegenerative diseases. Its structural similarity to neurotransmitter molecules suggests it could modulate receptor activity.
Case Study: Neuroprotection
Research has indicated that compounds resembling this compound can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in neuroprotective therapies .
Mechanism of Action
The mechanism of action of Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bis(2-aminoethyl)amino group allows for strong interactions with negatively charged sites on proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Protective Groups
Methyl (S)-2-[Bis(Boc)amino]-5-oxopentanoate (CAS 192314-71-9)
- Structure: Features tert-butoxycarbonyl (Boc) protective groups instead of aminoethyl substituents.
- Molecular Weight : 344.4 g/mol (vs. lower MW for the target compound due to absence of Boc groups) .
- Key Differences: Solubility: Boc groups increase lipophilicity, reducing aqueous solubility compared to the aminoethyl-substituted compound. Stability: Boc protection enhances stability under basic conditions but requires acidic deprotection for bioactivity, limiting in vivo utility .
- Applications: Primarily used as an intermediate in peptide synthesis, whereas the target compound’s aminoethyl groups may enable direct biological interactions .
Analogues with Aromatic Substituents
Methyl 5-(9-(2-(2-methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate (Compound 8)
- Structure: Incorporates aromatic carbazole and quinolinyl groups.
- Key Differences: Reactivity: Aromatic systems enable π-π stacking interactions, favoring binding to hydrophobic enzyme pockets.
- Synthesis: Requires multi-step coupling of heterocycles, unlike the simpler alkylation used for the aminoethyl-substituted compound .
Analogues with Bulky Ester Groups
Benzyl (S)-5-((3-((((3,5-bis((E)-4-nitrobenzylidene)-4-oxocyclohexyl)oxy)carbonyl)amino)propyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate (10a)
- Structure : Contains benzyl ester and nitrobenzylidene groups.
- Key Differences: Metabolic Stability: Benzyl esters resist hydrolysis compared to methyl esters, prolonging half-life but requiring enzymatic cleavage for activation. Electron Effects: Nitro groups are electron-withdrawing, altering electronic distribution and reactivity relative to the electron-donating aminoethyl groups in the target compound .
Enzyme-Targeting Analogues
(S)-2-Amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)-2-bis((tert-butoxycarbonyl)amino)pentanoate (Compound 80)
- Structure: Combines purine and naphthalene moieties with a 5-oxopentanoate core.
- Key Differences: Target Specificity: Purine mimicry enables binding to nicotinamide N-methyltransferase (NNMT), while the target compound’s aminoethyl groups may favor other enzymes like HDACs or proteases . Hydrophobicity: Naphthalene increases logP, enhancing blood-brain barrier penetration compared to the more polar target compound .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: The target compound’s aminoethyl groups simplify derivatization compared to Boc-protected or aromatic analogues, enabling rapid optimization for specific targets .
- Biological Performance: Aminoethyl substituents enhance aqueous solubility (>50 mg/mL predicted) but may reduce plasma stability due to primary amine reactivity, necessitating formulation adjustments .
- Target Selectivity : Unlike NNMT inhibitors (e.g., Compound 80) or HDAC-targeting agents (e.g., ), the target compound’s mechanism remains underexplored, warranting enzymatic screening studies.
Biological Activity
Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 231.296 g/mol. Its structure includes a pentanoate backbone modified by a bis(2-aminoethyl)amino group at the fifth carbon, which is crucial for its biological activity .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in pharmacology. Its structural similarity to known bioactive compounds suggests it may influence various cellular processes, particularly those involved in growth and differentiation.
The compound is believed to interact with specific receptors involved in metabolic regulation. Interaction studies have shown that it may bind to receptors that modulate cell signaling pathways, although the precise mechanisms remain to be fully elucidated.
Synthesis Methods
Several synthetic routes have been reported for the production of this compound. These include:
- Direct Amination : Utilizing bis(2-aminoethyl)amine in the presence of a suitable activating agent.
- Esterification : Reacting pentanoic acid derivatives with methyl alcohol under acidic conditions.
- Reductive Amination : Involving aldehyde precursors followed by amination and reduction steps.
These methods highlight the versatility in synthesizing this compound for further biological evaluation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be understood better by comparing it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-amino-5-oxopentanoate | C₅H₉N₃O₃ | Lacks the bis(2-aminoethyl)amino group; simpler structure |
| 2-Amino-5-(methylamino)-5-oxopentanoic acid | C₇H₁₃N₃O₃ | Contains a methylamino group; different biological properties |
| N,N-Bis(2-aminoethyl)-L-alanine | C₈H₁₄N₂O₂ | Similar amine structure; utilized in peptide synthesis |
This table illustrates the diversity within this chemical class while emphasizing the unique characteristics of this compound that may contribute to its distinct biological activities.
Case Studies and Research Findings
Recent studies have focused on evaluating the antitumor activity of analogues related to this compound. For example, compounds exhibiting structural similarities were tested for their ability to inhibit tumor cell growth in vitro, demonstrating promising results in various cancer cell lines .
In one study, derivatives were synthesized and assessed for their binding affinity to metabolic pathways, indicating potential therapeutic applications in cancer treatment . The findings suggest that modifications in the chemical structure can significantly alter biological activity, providing insights into structure-activity relationships.
Q & A
Q. What are the common synthetic routes for Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via reductive amination or peptide coupling strategies. For example:
- Route 1 : Starting from tert-butoxycarbonyl (Boc)-protected intermediates, such as (R)-methyl 2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoate, followed by Boc deprotection and subsequent coupling with bis(2-aminoethyl)amine. This route requires careful pH control to avoid side reactions .
- Route 2 : Palladium-catalyzed annulation of ortho-iodoanilines with Boc-protected precursors, yielding enantiomerically pure products. Yields are optimized using Larock conditions (e.g., 60–75%) .
Characterization : Intermediates are validated via -NMR (e.g., δ = 3.68 ppm for methoxy groups, 2.40–2.99 ppm for amine-linked methylene protons) and -NMR (e.g., carbonyl signals at 172–173 ppm) .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer :
- HPLC-MS : Detects impurities (e.g., deprotected amines or oxidation byproducts) with a C18 column and acetonitrile/water gradient.
- NMR Spectroscopy : Assigns stereochemistry and confirms functional groups (e.g., methyl ester at δ 3.68 ppm in -NMR) .
- FT-IR : Identifies carbonyl stretches (~1650–1750 cm) and amine N-H bonds (~3300 cm).
Q. What are the common impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Hydrolysis of methyl esters (e.g., 5-oxopentanoic acid derivatives) or incomplete coupling (e.g., mono-aminated intermediates).
- Mitigation : Use anhydrous solvents (e.g., DMF or THF) for coupling steps and monitor reaction progress via TLC (R = 0.3–0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric excess in asymmetric syntheses involving this compound?
- Methodological Answer :
- Chiral Catalysts : Use Pd-BINAP complexes for annulation reactions, achieving >90% ee under inert atmospheres .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance stereoselectivity compared to THF.
- Temperature Control : Lower temperatures (0–5°C) reduce racemization during deprotection steps .
Q. What mechanistic insights explain contradictions in reported yields for reductive amination vs. palladium-catalyzed routes?
- Methodological Answer : Reductive amination (e.g., NaBH/AcOH) often suffers from over-reduction of ketones, reducing yields to ~50%. In contrast, palladium-catalyzed methods avoid this issue but require rigorous exclusion of oxygen to prevent catalyst deactivation. Comparative studies show palladium routes achieve 20–30% higher yields under optimized conditions .
Q. How does the compound’s bifunctional (amide/ester) structure influence its reactivity in peptide coupling or polymer synthesis?
- Methodological Answer :
- Peptide Coupling : The amide group acts as a hydrogen-bond donor, enhancing regioselectivity in solid-phase peptide synthesis (SPPS).
- Polymer Applications : The ester moiety enables ring-opening polymerization (ROP) with lactones, forming biodegradable polyesters. Kinetic studies show faster propagation rates compared to mono-ester analogs .
Q. What strategies are employed to stabilize the compound against hygroscopic degradation during storage?
- Methodological Answer :
- Lyophilization : Convert hydrochloride salts (e.g., Methyl 5-aminolevulinate hydrochloride) to stable powders, reducing water absorption .
- Inert Packaging : Store under argon in sealed vials with desiccants (e.g., silica gel).
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies, particularly in amine proton signals?
- Methodological Answer : Discrepancies arise from solvent-dependent proton exchange rates. In CDCl, amine protons (NH) appear broadened or split due to hydrogen bonding, whereas DMSO-d resolves these signals as singlets. Consistent solvent selection and degassing protocols are critical for reproducibility .
Applications in Medicinal Chemistry
Q. How is this compound utilized as a building block in protease inhibitor or apoptosis probe development?
- Methodological Answer :
- Protease Inhibitors : The bis(2-aminoethyl)amine moiety chelates catalytic zinc ions in metalloproteases. Structure-activity relationship (SAR) studies modify the ester group to enhance bioavailability .
- Apoptosis Probes : Radiolabeled derivatives (e.g., -analogs) target caspase-3 activation in vivo. Coupling with galacturonic acid improves tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
